Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC13522174
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16N2O4 |
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Molecular Weight | 240.26 g/mol |
IUPAC Name | methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-6-5-7(12-8)9(14)16-4/h5-6,12H,1-4H3,(H,13,15) |
Standard InChI Key | VFZSITZUGSWZQZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate features a five-membered pyrrole ring with two distinct functional groups:
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A tert-butoxycarbonyl (Boc) group at the 5-position, serving as a protective moiety for the amino group.
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A methyl ester at the 2-position, enhancing solubility and reactivity for further derivatization.
The IUPAC name, methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate, systematically describes its substitution pattern. The Boc group () is widely used in peptide synthesis to protect amines during multi-step reactions, while the methyl ester () facilitates hydrolysis or transesterification in downstream modifications .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 240.26 g/mol | |
IUPAC Name | methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate | |
SMILES | CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC | |
InChIKey | VFZSITZUGSWZQZ-UHFFFAOYSA-N | |
LogP (Partition Coefficient) | 2.23 (estimated) |
Physicochemical and Spectroscopic Characterization
Stability and Reactivity
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound’s dual functionality positions it as a key intermediate in drug discovery:
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Peptidomimetics: The Boc-protected amino group allows incorporation into pseudo-peptide chains, modulating bioavailability and target binding .
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Heterocyclic Libraries: Its pyrrole core serves as a scaffold for generating diverse compound libraries via Suzuki-Miyaura couplings or nucleophilic substitutions .
Recent Advances and Future Directions
Innovations in Synthesis
Recent patents highlight trends toward greener methodologies, such as solvent-free Boc protection or enzymatic esterification, which could enhance the sustainability of large-scale production .
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